Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine
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Overview
Description
Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a cyclopropyl group attached to an indole ring, which is further substituted with a 3-methoxypropyl group and an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple and diiodomethane are used.
Substitution with 3-Methoxypropyl Group: The 3-methoxypropyl group can be introduced through nucleophilic substitution reactions, where the indole nitrogen attacks a 3-methoxypropyl halide.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methoxy group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can occur at the cyclopropyl group or the indole ring, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group or the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring or the methoxy group.
Reduction: Reduced forms of the cyclopropyl group or the indole ring.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various receptors and enzymes, modulating their activity. The cyclopropyl group and the methoxypropyl group can influence the compound’s binding affinity and selectivity. The amine group can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity.
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core but different substituents.
Tryptophan: An essential amino acid with an indole ring, used in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness: Cyclopropyl-[1-(3-methoxypropyl)-1H-indol-5-ylmethyl]-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group, the methoxypropyl group, and the amine group differentiates it from other indole derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Properties
IUPAC Name |
N-[[1-(3-methoxypropyl)indol-5-yl]methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-19-10-2-8-18-9-7-14-11-13(3-6-16(14)18)12-17-15-4-5-15/h3,6-7,9,11,15,17H,2,4-5,8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFCKBYDJDWBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C=CC2=C1C=CC(=C2)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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